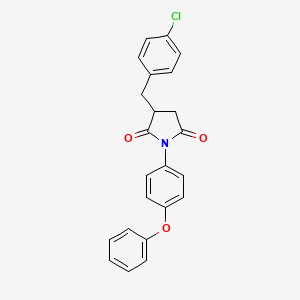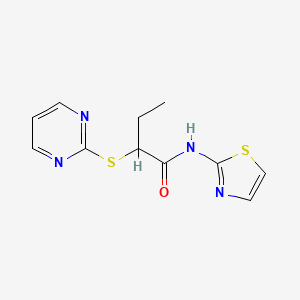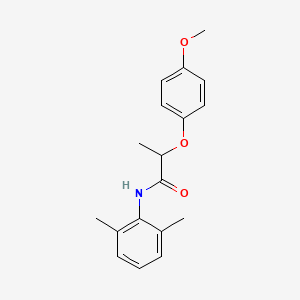![molecular formula C19H16F3NO2 B4106662 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106662.png)
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
描述
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as EF5, is a chemical compound that has been extensively researched in the field of cancer biology. EF5 is a hypoxia marker that has been used to identify and measure the level of hypoxia in tumors. Hypoxia is a condition in which the oxygen supply to a tissue or organ is insufficient, and it is commonly found in solid tumors. Hypoxia plays a crucial role in cancer progression and resistance to therapy, making it an important target for cancer research.
作用机制
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a nitroimidazole-based compound that undergoes bioreduction in hypoxic cells to form a highly reactive nitro radical anion. This radical anion binds to macromolecules, such as DNA and proteins, and can be detected using various techniques. The binding of 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione to macromolecules is proportional to the level of hypoxia in the tissue.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been shown to be a potent radiosensitizer, enhancing the efficacy of radiation therapy in hypoxic tumors. It has also been shown to enhance the efficacy of various chemotherapy agents, such as cisplatin and paclitaxel. 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been shown to induce apoptosis in hypoxic cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of tumors in preclinical models.
实验室实验的优点和局限性
One of the major advantages of 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is its selectivity for hypoxic cells. This allows for the accurate measurement of hypoxia in tumors, which is crucial for the development of hypoxia-targeted therapies. 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is also relatively easy to synthesize and can be labeled with various imaging agents for visualization. However, 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has some limitations, including potential toxicity and the need for specialized imaging equipment.
未来方向
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has the potential to be used as a biomarker for the early detection and diagnosis of cancer. It has also been suggested that 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione could be used to predict the response of tumors to therapy and to monitor the efficacy of hypoxia-targeted therapies. Future research could focus on the development of new imaging techniques for 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione and the identification of new hypoxia-targeted therapies. Additionally, the potential side effects of 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione and its derivatives should be thoroughly investigated.
科学研究应用
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been extensively used in preclinical and clinical studies to measure the level of hypoxia in tumors. It is a potent hypoxia marker that has been shown to selectively bind to hypoxic cells and accumulate in them. 3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been used in various imaging techniques, such as positron emission tomography (PET), to visualize hypoxia in tumors. It has also been used in clinical trials to evaluate the efficacy of hypoxia-targeted therapies.
属性
IUPAC Name |
3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-12(13-6-3-2-4-7-13)16-11-17(24)23(18(16)25)15-9-5-8-14(10-15)19(20,21)22/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWERYHRCEGDWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(1-azepanylsulfonyl)-4-methoxybenzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4106585.png)

![3-ethyl-6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4106608.png)




![diethyl 4-hydroxy-4-methyl-6-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-cyclohexanedicarboxylate](/img/structure/B4106641.png)

![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4106651.png)
![ethyl 4-[2-(4-methoxyphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4106655.png)
![4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B4106663.png)
![ethyl 4-[({6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-phenyl-1,4-dihydro-3-pyridinyl}carbonyl)amino]benzoate](/img/structure/B4106670.png)
![2,5-dichloro-N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4106675.png)